N-Acetyl-D-cysteine

Beschreibung

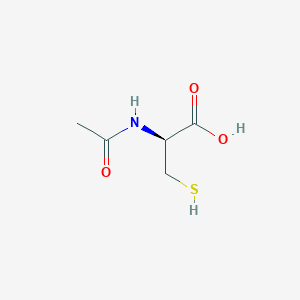

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3S/c1-3(7)6-4(2-10)5(8)9/h4,10H,2H2,1H3,(H,6,7)(H,8,9)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKSKIMOESPYIA-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180751 | |

| Record name | N-Acetyl-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26117-28-2, 616-91-1 | |

| Record name | N-Acetyl-D-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26117-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-D-cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026117282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | acetylcysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-D-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYL-D-CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L305827QJJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Acetyl-D-cysteine mechanism of action in neurodegenerative diseases

An In-depth Technical Guide on the Core Mechanism of Action of N-Acetyl-L-cysteine in Neurodegenerative Diseases

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-Acetyl-L-cysteine (NAC), a derivative of the amino acid L-cysteine, is a multifaceted compound with significant therapeutic potential for neurodegenerative diseases.[1][2] Its neuroprotective effects stem from a combination of core mechanisms, primarily its potent antioxidant, anti-inflammatory, and glutamate-modulating properties.[3][4] NAC readily crosses the blood-brain barrier, a crucial feature for a centrally acting therapeutic agent.[2][5] This guide provides a detailed examination of NAC's mechanisms of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key pathways.

Core Mechanisms of Action

NAC's therapeutic efficacy in the context of neurodegeneration is not attributed to a single mode of action but rather to its ability to influence multiple, interconnected pathological pathways.

Antioxidant and Redox Regulation

A primary mechanism of NAC is its role as a direct precursor to L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in the brain.[4][6] Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key pathological feature in diseases like Alzheimer's and Parkinson's.[6][7]

NAC enhances cellular antioxidant capacity in two ways:

-

GSH Precursor: By providing cysteine, NAC boosts the intracellular synthesis of GSH, which directly neutralizes free radicals and is a critical cofactor for enzymes like glutathione peroxidase (GPx).[2][4]

-

Direct Scavenger: NAC itself can directly scavenge certain ROS, although its primary antioxidant effect is mediated through GSH replenishment.[1][2]

Modulation of Glutamatergic Neurotransmission

Glutamate is the principal excitatory neurotransmitter in the brain, but its excess can lead to excitotoxicity, a process implicated in neuronal death in many neurodegenerative conditions.[1][8] NAC modulates the glutamatergic system primarily through the cystine-glutamate antiporter (system x(c)⁻).[1] This system exchanges extracellular cystine for intracellular glutamate. By increasing the extracellular availability of cystine, NAC stimulates system x(c)⁻ activity, which in turn increases the non-vesicular release of glutamate into the extracellular space.[1][2] This elevation of extrasynaptic glutamate activates presynaptic mGluR2/3 autoreceptors, leading to an inhibitory feedback mechanism that reduces the synaptic (vesicular) release of glutamate, thereby mitigating excitotoxicity.[1][2]

Anti-inflammatory Effects

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a critical component of neurodegenerative disease progression.[2] Activated glial cells release pro-inflammatory cytokines and other neurotoxic molecules. NAC exerts anti-inflammatory effects primarily by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of many pro-inflammatory genes.[1][2] By replenishing GSH and reducing oxidative stress, NAC prevents the activation of the NF-κB pathway, leading to a downstream reduction in the production of inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and inducible Nitric Oxide Synthase (iNOS).[2][9]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies investigating NAC in neurodegenerative diseases.

Table 1: Effects of NAC on Clinical and Imaging Biomarkers in Parkinson's Disease

| Parameter | Study Population | NAC Dosage & Duration | Results | Reference |

| UPDRS Score | Parkinson's Disease Patients | Daily NAC (IV + Oral) for 3 months | ~12.9% improvement from baseline (p=0.01) | [10][11] |

| Dopamine Transporter (DAT) Binding | Parkinson's Disease Patients | Daily NAC (IV + Oral) for 3 months | ~4.4% to 7.8% increase in caudate and putamen (p<0.05) | [10][11] |

| Brain GSH Levels | Parkinson's Disease Patients | Single IV infusion (150 mg/kg) | Significant increase in brain GSH levels in all participants | [2] |

Table 2: Effects of NAC on Biochemical Markers in an Alzheimer's Disease Rat Model

| Parameter | Animal Model | NAC Dosage & Duration | Results | Reference |

| Hippocampal Total Glutathione | Aβ Oligomer-injected rats | 200 mg/kg/day (oral) for 3 weeks | Prevented Aβ-induced decrease ; levels comparable to control | [12][13] |

| Hippocampal GSH/GSSG Ratio | Aβ Oligomer-injected rats | 200 mg/kg/day (oral) for 3 weeks | Prevented Aβ-induced decrease in the redox ratio | [12][13] |

| Lipid Peroxidation (MDA levels) | Aβ₁₋₄₂ peptide-injected rats | 75 mg/kg (restorative) | Significant reduction in hippocampal MDA levels (p<0.01) | [14] |

Table 3: Effects of NAC on Inflammatory Markers in a Microglial Cell Model

| Parameter | Cell Model | NAC Concentration | Results | Reference |

| TNF-α Synthesis | LPS-stimulated MG6 microglial cells | 5, 10, 20, 30, 60 mM | Dose-dependent inhibition of LPS-induced TNF-α | [15] |

| Nitric Oxide (NOx) Synthesis | LPS-stimulated MG6 microglial cells | 5, 10, 20, 30, 60 mM | Significant inhibition of LPS-induced NOx at all concentrations (p<0.0001) | [15] |

Detailed Experimental Protocols

This section provides methodologies for key experiments cited in the literature, offering a reproducible framework for researchers.

Preclinical Animal Model: Alzheimer's Disease Rat Model

-

Objective: To assess the neuroprotective effects of oral NAC on cognitive deficits and biochemical markers in a rat model of Alzheimer's disease induced by amyloid-beta oligomers (AβOs).

-

Animal Model: Juvenile male Sprague-Dawley or Wistar rats (7 weeks old, 150-170g).[12][13]

-

NAC Administration Protocol:

-

Induction of Pathology: Following the initial feeding period, rats are anesthetized, and AβOs are injected bilaterally into the hippocampus (e.g., CA3 region) via stereotaxic surgery.[12][13] Control animals are injected with saline.

-

Outcome Measures:

-

Behavioral Testing: Spatial memory is assessed using tasks like the Oasis maze.[12][13]

-

Biochemical Analysis: After behavioral testing, animals are euthanized, and brain tissue (hippocampus) is dissected. Total glutathione and the GSH/GSSG ratio are measured using appropriate assay kits.[12][13] Lipid peroxidation is assessed by measuring malondialdehyde (MDA) levels.[14]

-

In Vitro Microglial Activation Assay

-

Objective: To determine the effect of NAC on the production of inflammatory mediators by activated microglial cells.

-

Cell Culture:

-

Experimental Protocol:

-

Microglial cells are seeded in multi-well plates.

-

Cells are pre-treated with varying concentrations of NAC (e.g., 5, 10, 20, 30, 60 mM) for 1 hour.[15][17]

-

Microglial activation is induced by adding lipopolysaccharide (LPS) (e.g., 10 ng/mL) to the culture medium for a specified period (e.g., 24 hours).[15][16]

-

-

Outcome Measures:

-

Cytokine Measurement: The concentration of TNF-α and IL-1β in the culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[18]

-

Nitric Oxide Measurement: The production of nitric oxide is assessed by measuring the concentration of its stable metabolites, nitrite and nitrate (NOx), in the supernatant using the Griess reagent.[15]

-

Measurement of Brain Glutamate Levels in Humans

-

Objective: To non-invasively measure changes in brain glutamate concentrations following NAC administration.

-

Methodology: Proton Magnetic Resonance Spectroscopy (¹H-MRS).[19]

-

Protocol:

-

A double-blind, placebo-controlled crossover design is employed.[19]

-

Participants (e.g., patients with schizophrenia) receive a single oral dose of 2400 mg NAC or a matching placebo.[19]

-

Approximately 1-2 hours post-administration (to coincide with peak plasma levels), participants undergo an MRI scan.[19]

-

¹H-MRS is used to acquire spectra from specific brain regions of interest (e.g., anterior cingulate cortex, caudate nucleus).[19]

-

-

Outcome Measures: The spectra are analyzed to quantify the concentrations of glutamate (Glu) and the combined measure of glutamate plus glutamine (Glx), typically scaled to an internal reference compound like creatine (Cr).[19]

Conclusion and Future Directions

N-Acetyl-L-cysteine demonstrates robust, pleiotropic mechanisms of action that directly counter key pathological processes in neurodegenerative diseases, including oxidative stress, excitotoxicity, and neuroinflammation.[3] The quantitative data from both preclinical and early clinical studies are promising, particularly in Parkinson's disease, where NAC has been shown to improve motor scores and increase dopamine transporter availability.[10][11]

For drug development professionals, NAC represents a compelling candidate with a high safety profile.[3] Future research should focus on:

-

Large-Scale Clinical Trials: Larger, randomized, placebo-controlled trials are necessary to definitively establish the efficacy of NAC in slowing disease progression.[10][20]

-

Bioavailability: Optimizing delivery and bioavailability is crucial. Formulations like N-acetylcysteine amide (NACA) may offer enhanced CNS penetration and are a promising area for development.[21]

-

Biomarker-Guided Therapy: Identifying patient populations most likely to respond to NAC therapy through biomarker analysis could lead to more personalized and effective treatment strategies.[22]

By leveraging its multifaceted neuroprotective properties, NAC remains a strong candidate for further development as a disease-modifying therapy for a range of devastating neurodegenerative disorders.

References

- 1. Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The neuroprotective effects of N-acetylcysteine in psychiatric and neurodegenerative disorders: From modulation of glutamatergic transmission to restoration of synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Is it time to bring NAC back as an approach in treating neurogenerative disease? - SUZANNE GAZDA M.D. [suzannegazdamd.com]

- 6. N-acetylcysteine and neurodegenerative diseases: basic and clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] N-acetylcysteine and neurodegenerative diseases: Basic and clinical pharmacology | Semantic Scholar [semanticscholar.org]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. stemcell.com [stemcell.com]

- 12. N-Acetylcysteine Prevents the Spatial Memory Deficits and the Redox-Dependent RyR2 Decrease Displayed by an Alzheimer’s Disease Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | N-Acetylcysteine Prevents the Spatial Memory Deficits and the Redox-Dependent RyR2 Decrease Displayed by an Alzheimer’s Disease Rat Model [frontiersin.org]

- 14. N-Acetylcysteine Amide against Aβ-Induced Alzheimer’s-like Pathology in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. N-Acetylcysteine Suppresses Microglial Inflammation and Induces Mortality Dose-Dependently via Tumor Necrosis Factor-α Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Redox potential sensitive N-acetyl cysteine-prodrug nanoparticles inhibit the activation of microglia and improve neuronal survival - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of N-acetylcysteine on brain glutamate levels and resting perfusion in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. N-acetylcysteine for Parkinson's disease: a translational systematic review of mechanistic and early clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. EVALUATION OF THE NEUROPROTECTIVE POTENTIAL OF N-ACETYLCYSTEINE FOR PREVENTION AND TREATMENT OF COGNITIVE AGING AND DEMENTIA • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]

- 22. N-Acetylcysteine CSF Levels and Biomarkers in a Pre-clinical Model of PD | Parkinson's Disease [michaeljfox.org]

A Technical Guide to the Anti-inflammatory Effects of N-Acetyl-L-cysteine in Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-L-cysteine (NAC), a derivative of the amino acid L-cysteine, is a well-established mucolytic agent and an antidote for acetaminophen overdose.[1] Beyond these applications, NAC has garnered significant interest for its potent antioxidant and anti-inflammatory properties.[1][2][3] Its primary antioxidant role stems from its ability to replenish intracellular levels of glutathione (GSH), a critical component of the cellular redox balancing system.[1][3] This guide provides an in-depth technical overview of the anti-inflammatory mechanisms of NAC as demonstrated in various in vitro cell culture models, focusing on its modulation of key signaling pathways, its quantitative effects on inflammatory mediators, and detailed experimental protocols.

Core Mechanisms of Anti-inflammatory Action

NAC exerts its anti-inflammatory effects through multiple mechanisms, primarily by interfering with pro-inflammatory signaling cascades. Its ability to scavenge reactive oxygen species (ROS) and bolster endogenous antioxidant defenses is intrinsically linked to its anti-inflammatory activity, as oxidative stress is a key trigger for inflammation.[4][5]

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[3][4] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, marking it for degradation and allowing NF-κB to translocate to the nucleus and initiate gene transcription.[7][8]

NAC has been shown to potently suppress NF-κB activation.[3][7] It intervenes by inhibiting the activation of IKKα and IKKβ, thereby preventing the phosphorylation and subsequent degradation of IκB.[7][8] This action keeps NF-κB sequestered in the cytoplasm, blocking the transcription of inflammatory genes.[4][7]

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective | MDPI [mdpi.com]

- 3. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. N-Acetyl Cysteine Modulates the Inflammatory and Oxidative Stress Responses of Rescued Growth-Arrested Dental Pulp Microtissues Exposed to TEGDMA in ECM - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchwithrutgers.com [researchwithrutgers.com]

- 8. N-acetylcysteine suppresses TNF-induced NF-kappaB activation through inhibition of IkappaB kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

protocol for dissolving N-Acetyl-D-cysteine for cell culture experiments

Introduction

N-Acetyl-D-cysteine (NAC), a derivative of the amino acid cysteine, is a potent antioxidant and a precursor to L-cysteine and reduced glutathione (GSH).[1][2] It is widely utilized in cell culture experiments to mitigate oxidative stress, replenish intracellular GSH levels, and study the role of reactive oxygen species (ROS) in various cellular processes.[1][3] Proper preparation of NAC solutions is critical for experimental reproducibility and to avoid unintended cytotoxic effects. These application notes provide a detailed protocol for the dissolution and use of NAC in cell culture, along with relevant technical data and diagrams of associated signaling pathways and experimental workflows.

Data Presentation

Table 1: Solubility and Stock Solution Parameters for this compound

| Parameter | Value | Notes | Reference(s) |

| Solvents | Water, DMSO, PBS | Water is the preferred solvent for most cell culture applications. | [4][5] |

| Maximum Stock Concentration (Water) | 100 mg/mL | Heating or sonication may be required to achieve this concentration. | [5] |

| Maximum Stock Concentration (DMSO) | Up to 100 mM | --- | [4][5] |

| Recommended Stock Concentration | 100 mM - 1 M | A 1 M stock in water is commonly prepared. | [6] |

| pH of Stock Solution | Acidic | The unadjusted solution is acidic and can be cytotoxic. | [4][7] |

| pH Adjustment | Adjust to pH 7.2 - 7.4 with NaOH | This is a critical step to ensure physiological compatibility. | [4] |

| Storage Temperature | -20°C | Aliquots can be stored for at least 3 weeks to 1 month. | [4] |

| Working Concentration | 500 µM - 25 mM | The optimal concentration is cell-type and experiment-dependent. | [4] |

Table 2: Stability of this compound in Cell Culture Media

| Condition | Stability | Key Findings | Reference(s) |

| Refrigerated (2-8°C) | Relatively Stable | 96.4% recovery observed. | [8] |

| Room Temperature | Unstable | Oxidation is rapid; 84.4% recovery. | [8] |

| 37°C | Highly Unstable | Significant degradation; 78.8% recovery. | [8] |

| Long-term Experiments (48-72h) | Requires Replenishment | NAC is unstable and should be replenished every 24 hours in long-term cultures. | [9] |

Experimental Protocols

Protocol for Preparation of a 1 M this compound Stock Solution

-

Materials:

-

This compound powder (cell culture grade)

-

Sterile, deionized, or distilled water

-

1 M Sodium Hydroxide (NaOH), sterile

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile 0.22 µm syringe filter

-

Sterile microcentrifuge tubes for aliquots

-

pH meter or pH strips

-

-

Procedure:

-

Weigh out the appropriate amount of this compound powder to prepare the desired volume of a 1 M solution (Molecular Weight: 163.19 g/mol ). For example, for 10 mL of a 1 M solution, weigh out 1.6319 g of NAC.

-

Transfer the NAC powder to a sterile conical tube.

-

Add approximately 70-80% of the final desired volume of sterile water to the tube. For a 10 mL final volume, add 7-8 mL of water.

-

Dissolve the NAC powder by vortexing or gentle agitation. If necessary, sonicate briefly in a water bath at 37°C for 5-10 minutes to aid dissolution.[5]

-

Once the NAC is completely dissolved, measure the pH of the solution. It will be acidic.

-

Carefully add 1 M NaOH dropwise while monitoring the pH. Continuously mix the solution.

-

Continue adding NaOH until the pH of the solution reaches 7.2-7.4.[4] This step is critical to prevent cytotoxicity from the acidic NAC solution.[7]

-

Bring the final volume of the solution to the desired amount with sterile water. For a 10 mL final volume, add water up to the 10 mL mark.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[4]

-

Aliquot the sterile 1 M NAC stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C.[4] They are stable for at least 3 weeks to a month.[4]

-

Mandatory Visualizations

Signaling Pathways Influenced by this compound

Caption: this compound's role in cellular signaling.

Experimental Workflow for Cell Culture Treatment

Caption: Workflow for NAC treatment in cell culture.

References

- 1. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. N-Acetyl Cysteine as a Novel Polymethyl Methacrylate Resin Component: Protection against Cell Apoptosis and Genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for N-Acetyl-L-cysteine (NAC) Treatment of Primary Cortical Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-cysteine (NAC) is a derivative of the amino acid L-cysteine and serves as a precursor for the synthesis of glutathione (GSH), a critical endogenous antioxidant.[1][2] In neuroscience research, NAC is widely investigated for its neuroprotective properties against various insults, including oxidative stress, excitotoxicity, and inflammation.[1][3] It is recognized for its ability to scavenge free radicals directly and to replenish intracellular GSH levels, thereby protecting neurons from oxidative damage.[2][3] Furthermore, NAC influences key signaling pathways involved in cell survival and apoptosis, such as the Ras-extracellular-signal-regulated kinase (ERK) pathway.[3]

These application notes provide a comprehensive overview of the use of NAC for treating primary cortical neurons, including effective concentrations, detailed experimental protocols, and the underlying mechanisms of action.

Quantitative Data Summary

The effective concentration of NAC is highly dependent on the experimental model and the specific insult being investigated. The following table summarizes quantitative data from various studies.

| Model of Neuronal Injury | NAC Concentration | Treatment Duration | Observed Effect | Reference |

| Hydrogen Peroxide (H₂O₂)-induced oxidative stress | 10 µM, 100 µM | 24 hours | Reduced malondialdehyde (MDA) levels, indicating decreased lipid peroxidation.[4] | [4] |

| Hydrogen Peroxide (H₂O₂)-induced oxidative stress | 100 µmol/l | 24 hours | Ameliorated cell viability and mitigated excessive production of reactive oxygen species (ROS).[4] | [4] |

| Hydrogen Peroxide (H₂O₂)-induced oxidative stress | 50 µM - 500 µM | 24 hours | Improved cell survival in a concentration-dependent manner in murine oligodendrocytes.[5] | [5] |

| General Neuroprotection | 3 mM | 48 hours | Protected primary cortical astrocytes from proteasome inhibitor-mediated cell loss.[6] | [6] |

| Glutamate Excitotoxicity | Not specified | Not specified | Promotes Parkin translocation to mitochondria, suggesting a role in mitophagy.[7] | [7] |

| Potential for Toxicity | NAC Concentration | Treatment Duration | Observed Effect | Reference |

| NAC-induced toxicity in mouse cortical cultures | 0.1 mM | 24 hours | 11% neuronal death.[8] | [8] |

| NAC-induced toxicity in mouse cortical cultures | 1 mM | 24 hours | 41% neuronal death.[8] | [8] |

| NAC-induced toxicity in mouse cortical cultures | 10 mM | 24 hours | 81% neuronal death.[8] | [8] |

| NAC-induced toxicity in mouse cortical cultures | 1 mM and 10 mM | 48 hours | Almost all neurons were damaged.[8] | [8] |

Note: High concentrations of NAC (0.1-10 mM) have been shown to induce oxidative, apoptotic, and excitotoxic neuronal death in a concentration- and time-dependent manner.[8] Therefore, it is crucial to perform dose-response experiments to determine the optimal, non-toxic concentration for each specific application.

Experimental Protocols

Preparation of Primary Cortical Neuron Cultures

This protocol is a general guideline for establishing primary cortical neuron cultures from embryonic rodents.

Materials:

-

Embryonic day 17-18 rat or mouse pups

-

Dissection medium: ice-cold Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free

-

Digestion solution: Papain (20 U/mL) and DNase I (100 U/mL) in a suitable buffer

-

Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin

-

Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips

Procedure:

-

Euthanize pregnant rodents according to approved institutional animal care and use committee (IACUC) protocols.

-

Aseptically dissect the cerebral cortices from the embryos in ice-cold dissection medium.[8]

-

Mince the cortical tissue into small pieces.

-

Incubate the tissue in the digestion solution for 20-30 minutes at 37°C.

-

Gently triturate the digested tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in pre-warmed plating medium.

-

Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

-

Plate the neurons at the desired density onto coated culture vessels.

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

-

Change half of the medium every 3-4 days.

Preparation and Application of NAC

Materials:

-

N-Acetyl-L-cysteine (powder form)

-

Sterile, deionized water or DMSO[9]

-

1 M NaOH for pH adjustment[9]

-

Sterile filters (0.22 µm)

Procedure:

-

Stock Solution Preparation:

-

Dissolve NAC powder in sterile water or DMSO to create a high-concentration stock solution (e.g., 100 mM).[9]

-

Since NAC solutions are acidic, adjust the pH to 7.4 using 1 M NaOH.[9] This is a critical step to avoid pH-induced stress on the cells.

-

Sterilize the stock solution by passing it through a 0.22 µm filter.

-

Aliquot the stock solution and store it at -20°C for future use.[9]

-

-

Treatment of Primary Cortical Neurons:

-

On the day of the experiment, thaw an aliquot of the NAC stock solution.

-

Dilute the stock solution to the desired final concentration in pre-warmed culture medium.

-

For neuroprotection experiments, pre-incubate the neurons with the NAC-containing medium for a specified period (e.g., 1-24 hours) before applying the neurotoxic insult.

-

For co-treatment experiments, add the NAC-containing medium and the neurotoxic agent simultaneously.

-

Ensure that the final concentration of any solvent (like DMSO) is non-toxic to the neurons (typically <0.1%).

-

Include appropriate controls: untreated cells, cells treated with the vehicle (e.g., medium with pH-adjusted water or DMSO), and cells treated with the neurotoxic agent alone.

-

Assessment of Neuroprotection (Cell Viability Assay)

A common method to assess the protective effects of NAC is to measure cell viability using the MTT assay.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

After the treatment period, remove the culture medium from each well.

-

Add fresh medium containing MTT (final concentration 0.5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Remove the MTT-containing medium.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Visualizations

Experimental Workflow

Caption: Workflow for assessing the neuroprotective effects of NAC.

Signaling Pathways of NAC-Mediated Neuroprotection

Caption: NAC exerts neuroprotection via antioxidant and signaling pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. mdpi.com [mdpi.com]

- 6. N-Acetyl-l-Cysteine Protects Astrocytes against Proteotoxicity without Recourse to Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glutamate excitotoxicity in neurons triggers mitochondrial and endoplasmic reticulum accumulation of Parkin, and, in the presence of N-acetyl cysteine, mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Acetylcysteine Induces Apoptotic, Oxidative and Excitotoxic Neuronal Death in Mouse Cortical Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: N-Acetyl-L-cysteine in Animal Models of Parkinson's Disease

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-Acetyl-L-cysteine (NAC), a precursor to the antioxidant glutathione, has emerged as a promising therapeutic agent in preclinical studies of Parkinson's disease (PD). Its neuroprotective effects are attributed to its ability to replenish glutathione levels, scavenge free radicals, and modulate inflammatory pathways.[1][2] This document provides a detailed overview of the application of NAC in various animal models of PD, summarizing key quantitative data and providing comprehensive experimental protocols to guide researchers in this field.

I. Quantitative Data Summary

The following tables summarize the quantitative data from various studies investigating the effects of N-Acetyl-L-cysteine in animal models of Parkinson's disease.

Table 1: N-Acetyl-L-cysteine Administration and Efficacy in Rodent Models of Parkinson's Disease

| Animal Model | Toxin/Method | NAC Dosage & Route | Treatment Duration | Key Findings | Reference |

| Mice | 6-hydroxydopamine (6-OHDA) intrastriatal infusion (4 μg) | 100 mg/kg, intraperitoneal | 10 days | Increased tyrosine hydroxylase (TH) expression in the striatum. | [3] |

| Rats | 6-OHDA intrastriatal injection | 123.5 mg/kg, oral gavage (single dose) | Assessed at 1 and 4 weeks post-treatment | Ameliorated motor deficits and restored dopamine transporter (DAT) levels. | [4] |

| Mice (overexpressing α-synuclein) | Transgenic model | 40 mM in drinking water | From 6 weeks to 1 year | Attenuated the loss of dopaminergic terminals and decreased α-synuclein levels. | [5] |

| Mice (EAAC1-/-) | Genetic model with impaired cysteine uptake | 7.5 mg/kg or higher, intraperitoneal | Not specified | Normalized neuronal glutathione content and antioxidant capacity. | [6] |

Table 2: Cellular and Molecular Effects of N-Acetyl-L-cysteine in In Vitro Models of Parkinson's Disease

| Cell Model | Toxin/Method | NAC Concentration | Pre-treatment/Incubation Time | Key Findings | Reference |

| Human embryonic stem cell-derived midbrain dopamine neurons | Rotenone (15 nM and 30 nM) | 10 μM | 3 days pre-treatment | Increased survival of TH+ neurons. | [7] |

| SH-SY5Y cells | 6-OHDA (25 μM) | 1.25 mM | 1 hour pre-treatment | Reduced caspase 3/7 activity. | [1] |

II. Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of N-Acetyl-L-cysteine in a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease.

Protocol 1: Induction of Parkinson's Disease in Rats using 6-OHDA

-

Animal Preparation:

-

Acclimate adult male rats to the housing facility for at least one week before surgery.

-

Anesthetize the rats using a mixture of ketamine (75 mg/kg) and medetomidine (0.5 mg/kg) administered intraperitoneally.

-

-

Stereotaxic Surgery:

-

Position the anesthetized rat in a stereotaxic frame.

-

Prepare the 6-OHDA solution (7 μg in 4 μL of 0.9% NaCl with 0.2 mg/mL ascorbic acid).

-

Inject the 6-OHDA solution into four distinct sites in the right striatum at a rate of 1.0 μL/min using the following coordinates relative to bregma:

-

AP: +1.3; ML: -2.6; DV: -5.0

-

AP: +0.4; ML: -3.0; DV: -5.0

-

AP: -0.4; ML: -4.2; DV: -5.0

-

AP: -1.3; ML: -4.5; DV: -5.0[4]

-

-

Leave the injection needle in place for 2 minutes after each injection to prevent backflow.

-

For sham-operated animals, inject the vehicle solution (0.2 mg/mL ascorbic acid in 0.9% NaCl) following the same procedure.

-

-

Post-operative Care:

-

Administer appropriate analgesics and monitor the animals for recovery.

-

Allow a recovery period of at least three weeks for the lesion to develop before commencing behavioral testing and treatment.

-

Protocol 2: N-Acetyl-L-cysteine Administration

-

Preparation of NAC Solution:

-

Crush commercially available NAC tablets.

-

Dissolve the crushed tablets in water to achieve the desired concentration (e.g., for a 123.5 mg/kg dose for a 300g rat, dissolve 37.05 mg of NAC in a suitable volume for oral gavage).

-

-

Administration:

-

Administer the NAC solution to the rats via oral gavage. This route is selected to mimic the human therapeutic setting.[4]

-

For control groups, administer an equivalent volume of water.

-

Protocol 3: Behavioral Assessment (Staircase Test)

-

Apparatus:

-

Use a staircase test apparatus, which consists of a box with a central platform and a removable staircase on each side.

-

-

Procedure:

-

Place the animal on the central platform.

-

The staircases have steps baited with food pellets.

-

Allow the animal to explore the apparatus and retrieve the pellets for a set duration (e.g., 15 minutes).

-

Record the number of pellets eaten from each side of the staircase. This test assesses forelimb skill and coordination.

-

-

Data Analysis:

-

Compare the number of pellets retrieved by the paw contralateral to the lesion with the ipsilateral paw.

-

Analyze the data to determine if NAC treatment improves motor performance in the affected limb.[4]

-

Protocol 4: Immunohistochemical Analysis of Dopaminergic Neurons

-

Tissue Preparation:

-

At the end of the experiment, deeply anesthetize the animals and perfuse them transcardially with saline followed by 4% paraformaldehyde.

-

Dissect the brains and post-fix them in 4% paraformaldehyde overnight.

-

Cryoprotect the brains in a sucrose solution.

-

Section the brains coronally (e.g., 30 μm sections) using a cryostat.

-

-

Immunostaining:

-

Incubate the brain sections with a primary antibody against tyrosine hydroxylase (TH) to label dopaminergic neurons.

-

Wash the sections and incubate them with an appropriate secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.

-

-

Quantification:

-

Capture images of the striatum and substantia nigra using a microscope.

-

Quantify the density of TH-positive fibers in the striatum and the number of TH-positive cells in the substantia nigra using image analysis software.

-

Compare the results between the different treatment groups to assess the neuroprotective effects of NAC.

-

III. Signaling Pathways and Experimental Workflows

Signaling Pathways of N-Acetyl-L-cysteine in Parkinson's Disease Models

N-Acetyl-L-cysteine exerts its neuroprotective effects through multiple mechanisms. A key pathway involves the replenishment of intracellular glutathione (GSH), a major antioxidant. NAC is deacetylated to cysteine, the rate-limiting substrate for GSH synthesis.[8] Elevated GSH levels help to neutralize reactive oxygen species (ROS), thereby reducing oxidative stress, a key contributor to dopaminergic neuron death in Parkinson's disease.

Another important mechanism is the modulation of the NF-κB signaling pathway. In models of Parkinson's disease, there is increased activation of NF-κB, which can promote inflammation and apoptosis.[5] Long-term treatment with NAC has been shown to increase the cytoplasmic retention of NF-κB, preventing its translocation to the nucleus and subsequent action as a transcription factor.[5][9] This inhibition of NF-κB activity may contribute to the neuroprotective effects of NAC.[5][9]

Caption: Signaling pathway of N-Acetyl-L-cysteine in Parkinson's disease.

Experimental Workflow for a Preclinical Study

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of N-Acetyl-L-cysteine in an animal model of Parkinson's disease.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Current trends and future prospects of N-acetylcysteine utilizations in Parkinson's disease: A literature network analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of the therapeutic potential of N-acetyl cysteine and the tools used to define nigrostriatal degeneration in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Oral N-Acetyl-Cysteine Attenuates Loss of Dopaminergic Terminals in α-Synuclein Overexpressing Mice | PLOS One [journals.plos.org]

- 6. N-Acetylcysteine CSF Levels and Biomarkers in a Pre-clinical Model of PD | Parkinson's Disease [michaeljfox.org]

- 7. jdc.jefferson.edu [jdc.jefferson.edu]

- 8. Repeated-dose Oral N-acetylcysteine in Parkinson Disease: Pharmacokinetics and Effect on Brain Glutathione and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Acetyl Cysteine May Support Dopamine Neurons in Parkinson's Disease: Preliminary Clinical and Cell Line Data | PLOS One [journals.plos.org]

Application of N-Acetyl-D-cysteine in Studying Protein Aggregation: A Comparative Tool for Elucidating Antioxidant Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein aggregation is a pathological hallmark of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Oxidative stress is intricately linked to the pathogenesis of these disorders, often accelerating protein misfolding and aggregation. N-acetylcysteine (NAC), a precursor to the potent intracellular antioxidant glutathione (GSH), is widely studied for its neuroprotective effects and its ability to mitigate protein aggregation. This document provides a detailed overview of the application of N-acetylated cysteine derivatives in studying protein aggregation, with a specific focus on the utility of N-Acetyl-D-cysteine (NAD) as a unique experimental control.

While the L-isoform, N-Acetyl-L-cysteine (NAC), is predominantly used and studied, its D-isoform, this compound (NAD), offers a crucial tool for dissecting the specific mechanisms of antioxidant action in protein aggregation. The primary difference lies in their metabolic fate: NAC is readily deacetylated to L-cysteine, which is then incorporated into the glutathione synthesis pathway. In contrast, NAD, while possessing direct radical-scavenging properties via its thiol group, is not a substrate for the enzymes that produce L-cysteine and therefore does not contribute to intracellular GSH pools.[1] This distinction allows researchers to differentiate between GSH-dependent and direct antioxidant effects on protein aggregation.

Mechanism of Action: N-Acetyl-L-cysteine (NAC) vs. This compound (NAD)

The differential metabolic pathways of NAC and NAD are central to their application in research.

-

N-Acetyl-L-cysteine (NAC): The primary mechanism of NAC's antioxidant effect is its role as a precursor to L-cysteine, the rate-limiting amino acid for the synthesis of glutathione (GSH).[2][3] GSH is a major intracellular antioxidant that detoxifies reactive oxygen species (ROS) and is crucial for maintaining cellular redox homeostasis. By replenishing GSH levels, NAC enhances the cell's capacity to combat oxidative stress, which can otherwise promote protein misfolding and aggregation.[3][4] Additionally, NAC may exert some direct ROS scavenging effects.[2]

-

This compound (NAD): NAD possesses a free thiol group and can directly scavenge reactive oxygen species.[1] However, it is not a substrate for the cellular enzymes that would convert it to L-cysteine. Consequently, NAD does not contribute to the intracellular glutathione pool.[1] This property makes NAD an excellent negative control in experiments designed to investigate the role of glutathione in mitigating protein aggregation. If NAC demonstrates an inhibitory effect on protein aggregation while NAD does not, it strongly suggests that the observed effect is mediated through the glutathione pathway rather than by direct ROS scavenging.

Signaling Pathways and Experimental Workflows

The study of N-acetylated cysteine derivatives in protein aggregation often involves the investigation of key cellular signaling pathways and a series of well-defined experimental workflows.

Signaling Pathway of N-Acetyl-L-cysteine (NAC) in Mitigating Protein Aggregation

Caption: Signaling pathway of NAC in reducing protein aggregation.

Experimental Workflow for Investigating the Effect of NAD and NAC on Protein Aggregation

Caption: Workflow for comparing NAD and NAC effects on aggregation.

Quantitative Data on the Effects of N-Acetyl-L-cysteine on Protein Aggregation

The following tables summarize quantitative findings from studies investigating the impact of NAC on the aggregation of key proteins implicated in neurodegenerative diseases. Data for this compound is largely unavailable in the context of protein aggregation studies.

Table 1: Effect of NAC on Amyloid-β (Aβ) Aggregation and Toxicity

| Parameter | Model System | NAC Concentration | Observed Effect | Reference |

| Aβ Secretion | Neurons from Trisomy 21 iPSCs | 1 mM | Significant suppression of Aβ secretion. | [5] |

| Cognitive Performance | AD Rat Model | 200 mg/kg/day (oral) | Improved cognitive performance. | [6] |

| Oxidative Stress Markers | AD Rat Model | 200 mg/kg/day (oral) | Decreased levels of oxidative stress markers. | [6] |

| Aβ Expression | Aβ-infused Rats | 75 mg/kg/day (i.p.) | Significant reduction of Aβ expression in the hippocampus. | [7] |

| Spatial Memory | Aβ-infused Rats | Not specified | Prevents spatial memory deficits. | [8] |

Table 2: Effect of NAC on α-Synuclein Aggregation and Related Pathology

| Parameter | Model System | NAC Treatment | Observed Effect | Reference |

| α-Synuclein Levels | α-Synuclein Overexpressing Mice | In drinking water | Decreased levels of human α-synuclein in the brain. | [9] |

| Dopaminergic Terminal Loss | α-Synuclein Overexpressing Mice | In drinking water | Attenuated loss of dopaminergic terminals. | [9] |

| α-Synuclein Immuno-labelling | α-Synuclein Overexpressing Mice | Not specified | Reduction in α-synuclein immuno-labelling in the brain. | [3] |

| Striatal Tyrosine Hydroxylase | α-Synuclein Overexpressing Mice | Not specified | Increased density of tyrosine hydroxylase positive terminals. | [3] |

Table 3: Effect of NAC on Huntingtin (Htt) Aggregation and Related Pathology

| Parameter | Model System | NAC Treatment | Observed Effect | Reference |

| Motor Deficits | R6/1 Mouse Model of HD | Chronic treatment | Delayed onset of motor deficits. | [10] |

| Mitochondrial Dysfunction | R6/1 Mouse Model of HD | Chronic treatment | Ameliorated mitochondrial dysfunction. | [10] |

| Behavioral Abnormalities | 3-NP-induced HD Rat Model | Not specified | Reversed behavioral abnormalities. | [11] |

| Mitochondrial Dysfunction | 3-NP-induced HD Rat Model | Not specified | Reversed mitochondrial dysfunctions. | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the impact of N-acetylated cysteine derivatives on protein aggregation.

Protocol 1: Thioflavin T (ThT) Assay for Monitoring Amyloid Fibril Formation

Objective: To quantify the formation of amyloid fibrils in the presence or absence of NAC and NAD.

Materials:

-

Amyloid-β (1-42) or other amyloidogenic protein/peptide

-

N-Acetyl-L-cysteine (NAC)

-

This compound (NAD)

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

-

Assay buffer (e.g., PBS, pH 7.4)

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

-

Prepare monomeric Aβ peptide by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol), followed by evaporation and resuspension in an appropriate buffer.

-

Prepare solutions of NAC and NAD at various concentrations in the assay buffer.

-

In a 96-well plate, set up reactions containing Aβ peptide at a final concentration of 10-20 µM, ThT at a final concentration of 10-20 µM, and either vehicle, NAC, or NAD at the desired final concentrations.

-

Seal the plate to prevent evaporation and incubate at 37°C with intermittent shaking.

-

Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (typically 24-48 hours).

-

Plot fluorescence intensity versus time to generate aggregation kinetics curves.

-

Analyze the lag time, maximum fluorescence intensity, and apparent rate of aggregation for each condition.

Protocol 2: Transmission Electron Microscopy (TEM) for Visualizing Aggregate Morphology

Objective: To visualize the morphology of protein aggregates formed in the presence or absence of NAC and NAD.

Materials:

-

Samples from the ThT assay at the end of the incubation period.

-

Carbon-coated copper grids (e.g., 400 mesh).

-

Uranyl acetate or other negative stain solution.

-

Ultrapure water.

-

Filter paper.

Procedure:

-

Place a 5-10 µL drop of the protein aggregate suspension onto the carbon-coated side of a copper grid.

-

Allow the sample to adsorb for 1-2 minutes.

-

Blot off the excess sample using filter paper.

-

Wash the grid by floating it on a drop of ultrapure water for 1 minute. Blot dry.

-

Stain the grid by floating it on a drop of 2% (w/v) uranyl acetate for 1-2 minutes.

-

Blot off the excess stain and allow the grid to air dry completely.

-

Image the grids using a transmission electron microscope at an appropriate magnification.

-

Capture images of the aggregates and analyze their morphology (e.g., fibrillar, oligomeric, amorphous).

Protocol 3: Cell Viability Assay (MTT Assay) for Assessing Neuroprotection

Objective: To determine if NAC or NAD can protect neuronal cells from the toxicity induced by pre-aggregated protein oligomers.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, PC12).

-

Cell culture medium and supplements.

-

Pre-formed protein oligomers (e.g., Aβ oligomers).

-

NAC and NAD solutions.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plate.

-

Plate reader capable of measuring absorbance at ~570 nm.

Procedure:

-

Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare pre-formed protein oligomers according to established protocols.

-

Treat the cells with various concentrations of NAC or NAD for a pre-incubation period (e.g., 1-2 hours).

-

Add the pre-formed protein oligomers to the wells to induce toxicity. Include control wells with vehicle, NAC/NAD alone, and oligomers alone.

-

Incubate the cells for 24-48 hours.

-

Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

The study of N-acetylated cysteine derivatives provides valuable insights into the role of oxidative stress in protein aggregation. While N-Acetyl-L-cysteine (NAC) is a well-established agent for mitigating protein aggregation, primarily through its role in replenishing glutathione, this compound (NAD) serves as a critical experimental tool. By virtue of its inability to enter the glutathione metabolic pathway, NAD allows researchers to dissect the relative contributions of direct antioxidant effects versus GSH-mediated cellular protection. The combined use of both isomers, alongside the detailed protocols provided, will enable a more precise understanding of the mechanisms underlying protein aggregation and the development of potential therapeutic strategies for neurodegenerative diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. N-Acetylcysteine prevents amyloid-β secretion in neurons derived from human pluripotent stem cells with trisomy 21 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bauerhartzlab.org [bauerhartzlab.org]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | N-Acetylcysteine Prevents the Spatial Memory Deficits and the Redox-Dependent RyR2 Decrease Displayed by an Alzheimer’s Disease Rat Model [frontiersin.org]

- 9. Oral N-acetyl-cysteine attenuates loss of dopaminergic terminals in alpha-synuclein overexpressing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-Acetylcysteine improves mitochondrial function and ameliorates behavioral deficits in the R6/1 mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-Acetylcysteine reverses mitochondrial dysfunctions and behavioral abnormalities in 3-nitropropionic acid-induced Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Experimental Use of N-Acetyl-L-cysteine (NAC) in Organoid Culture Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-cysteine (NAC), a derivative of the amino acid cysteine, is a well-established antioxidant and a precursor to reduced glutathione (GSH).[1] In the burgeoning field of three-dimensional (3D) organoid technology, NAC has emerged as a critical media supplement for the culture of various organoid types, including those derived from the lung, colon, liver, pancreas, and brain. Its primary role is to mitigate oxidative stress and reduce apoptosis, particularly during the initial and most vulnerable stages of organoid formation and for long-term maintenance.[1][2]

These application notes provide a comprehensive overview of the use of NAC in organoid culture systems, detailing its mechanism of action, summarizing key quantitative data, and offering detailed protocols for its preparation and application.

Mechanism of Action

NAC exerts its beneficial effects in organoid cultures through several key mechanisms:

-

Antioxidant Activity and Glutathione Precursor: As a cell-permeable compound, NAC directly scavenges reactive oxygen species (ROS) such as hydroxyl radicals and hydrogen peroxide.[3] More importantly, it serves as a precursor for the intracellular synthesis of glutathione (GSH), a primary antioxidant in cells, thereby enhancing the organoids' capacity to neutralize oxidative stress.[1][3] This is crucial as the high metabolic rate of proliferating stem cells in organoids can lead to increased ROS production.

-

Regulation of Cell Fate and Metabolism in Intestinal Stem Cells (ISCs): Recent research has uncovered a role for the nascent polypeptide-associated complex (NAC) in regulating the metabolism and fate of ISCs within intestinal organoids.[4][5] The NAC complex facilitates the localization of ribosomes to mitochondria, which boosts oxidative phosphorylation (OXPHOS) and helps maintain stem cell identity.[4][5] While distinct from the direct supplementation of the NAC molecule, this highlights the intricate connection between cellular protein machinery and metabolic states that can be influenced by the broader cellular redox environment impacted by NAC supplementation.

-

Modulation of Inflammatory and Cell Signaling Pathways: NAC has been shown to have anti-inflammatory properties. In intestinal organoid models, NAC can mitigate the adverse effects of inflammatory stimuli like lipopolysaccharide (LPS) by modulating multiple signaling pathways, including PI3K/Akt/mTOR, EGFR, TLR4/NF-κB, and AMPK.[6][7]

-

Neuroprotection: In the context of cerebral organoids, NAC's role extends to modulating glutamatergic neurotransmission by influencing the cystine-glutamate antiporter, which helps regulate extracellular glutamate levels and reduce potential excitotoxicity.[8]

Signaling and Workflow Diagrams

Data Presentation: NAC Concentrations and Effects

The optimal concentration of NAC can vary depending on the organoid type and specific experimental goals. The following tables summarize quantitative data from various studies.

Table 1: Recommended NAC Concentrations in Organoid Culture Media

| Organoid Type/Application | Recommended Concentration | Source |

| General Organoid Models | 1.0 mM | |

| General Organoid Models | 1.25 mM | |

| "Mini-gut" Organoids | 2.5 mM | [9] |

| Single Circulating Tumor Cell (CTC) Expansion | 300 µM (0.3 mM) | [2] |

| Caco-2 Intestinal Cells (Viability Study) | 12 mM | [10] |

| Astrocyte Culture (Anti-inflammatory Study) | 0.5 - 5 mM | [11] |

Table 2: Quantitative Effects of NAC Supplementation

| Finding | Organoid/Cell Type | NAC Concentration | Key Result | Source |

| Increased Mitochondrial Respiration | Intestinal Organoids | Not specified (NACα overexpression) | Substantial increase in oxygen consumption rate. | [4][5] |

| Increased Clonogenic Potential | Intestinal Organoids | Not specified (NACα overexpression) | Significant increase in the number and diameter of organoids. | [4] |

| Increased Glutathione Levels | Circulating Tumor Cells (BRx68 line) | 300 µM | Significant increase in total GSH at day 6 of culture. | [2] |

| Increased Cell Viability | Caco-2 Intestinal Cells | 12 mM | ~46% increase in cell viability vs. control at 4 hours (in combination with Vitamin D3 and Glutathione). | [10] |

Experimental Protocols

Protocol 1: Preparation of N-Acetyl-L-cysteine (NAC) Stock Solution

This protocol details the preparation of a high-concentration NAC stock solution for addition to organoid culture media.

Materials:

-

N-Acetyl-L-cysteine powder (CAS No: 616-91-1)

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile-filtering unit (0.22 µm)

-

Vortex mixer

-

Water bath at 37°C (optional)

Procedure:

-

Calculate the required mass of NAC powder. To prepare a 500 mM stock solution (a common concentration for storage), use the following calculation:

-

Molecular Weight (M.Wt) of NAC = 163.2 g/mol

-

For 10 mL of 500 mM (0.5 M) stock: 0.5 mol/L * 0.010 L * 163.2 g/mol = 0.816 g (or 816 mg) of NAC powder.

-

-

Dissolution:

-

Aseptically weigh the calculated amount of NAC powder and transfer it to a sterile conical tube.

-

Add the desired volume of sterile water or DMSO (e.g., 10 mL for the calculation above). NAC is soluble up to 50 mM in both water and DMSO. For higher stock concentrations like 500 mM, water is often used.

-

Vortex thoroughly until the powder is completely dissolved.

-

Troubleshooting: If the NAC is difficult to dissolve, periodic vortexing and incubation in a 37°C water bath for 10-20 minutes can facilitate dissolution.

-

-

Sterilization:

-

Sterilize the NAC stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

-

Aliquoting and Storage:

-

Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100-500 µL) in sterile microcentrifuge tubes. This is critical to minimize freeze-thaw cycles.[12]

-

Store the aliquots at -20°C for long-term use.[12] Some protocols suggest storage at 4°C for shorter-term use of aqueous solutions.

-

Protocol 2: Supplementing Organoid Culture Medium with NAC

This protocol describes the general procedure for adding the prepared NAC stock solution to a basal organoid medium.

Materials:

-

Prepared sterile NAC stock solution (e.g., 500 mM from Protocol 1)

-

Basal organoid culture medium (specific to your organoid type, e.g., Advanced DMEM/F12 with other required supplements like B-27, EGF, R-Spondin, Noggin).[9]

-

Sterile serological pipettes and pipette tips

Procedure:

-

Determine the final desired concentration of NAC in your complete culture medium. A common final concentration is 1 mM.

-

Calculate the volume of stock solution needed. Use the C1V1 = C2V2 formula:

-

C1 = Concentration of stock solution (e.g., 500 mM)

-

V1 = Volume of stock solution to add (the unknown)

-

C2 = Desired final concentration (e.g., 1 mM)

-

V2 = Final volume of complete medium you are preparing (e.g., 50 mL)

-

Calculation Example: (500 mM) * V1 = (1 mM) * (50 mL)

-

V1 = (1 * 50) / 500 = 0.1 mL or 100 µL

-

-

Supplement the Medium:

-

In a sterile biological safety cabinet, add all other components to your basal medium first (e.g., growth factors, inhibitors).

-

Just before use, or when preparing the final complete medium, add the calculated volume of the NAC stock solution (e.g., 100 µL) to your final volume of medium (e.g., 50 mL).

-

Gently mix the complete medium by swirling or inverting the bottle. Avoid vigorous shaking to prevent protein denaturation.

-

-

Application to Organoids:

-

Use the freshly prepared NAC-supplemented complete medium for seeding new organoids or for medium changes in existing cultures as per your established organoid culture protocol. Medium changes are typically performed every 2-4 days.[9]

-

Conclusion

N-Acetyl-L-cysteine is a simple yet powerful supplement that significantly enhances the robustness and viability of organoid cultures. By mitigating oxidative stress and supporting stem cell health, NAC has become an indispensable component in many organoid media formulations. The protocols and data provided herein offer a practical guide for researchers to effectively incorporate NAC into their experimental workflows, thereby improving the consistency and success of organoid generation and maintenance for downstream applications in disease modeling, drug discovery, and developmental biology.

References

- 1. yeasenbio.com [yeasenbio.com]

- 2. N-Acetyl-L-cysteine promotes ex vivo growth and expansion of single circulating tumor cells by mitigating cellular stress responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NAC regulates metabolism and cell fate in intestinal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. N-acetylcysteine and intestinal health: a focus on mechanisms of its actions [imrpress.com]

- 7. N-Acetylcysteine improves intestinal function in lipopolysaccharides-challenged piglets through multiple signaling pathways. [vivo.health.unm.edu]

- 8. mdpi.com [mdpi.com]

- 9. Crypt Organoid Culture as an in Vitro Model in Drug Metabolism and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Combined Antioxidant Effects of N-Acetylcysteine, Vitamin D3, and Glutathione from the Intestinal–Neuronal In Vitro Model [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. l-a-hydroxyglutaricaciddisodiumsalt.com [l-a-hydroxyglutaricaciddisodiumsalt.com]

Troubleshooting & Optimization

Technical Support Center: N-Acetyl-D-cysteine (NAD) Stock Solutions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of N-Acetyl-D-cysteine (NAD) in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What causes the degradation of this compound (NAD) in stock solutions?

A1: this compound (NAD) in solution is susceptible to oxidation, primarily leading to the formation of its disulfide dimer, N,N-diacetylcystine (DAC).[1][2] Several factors can accelerate this degradation process:

-

Presence of Oxygen: Oxygen is a key contributor to the oxidation of the thiol group in NAD.[2] Minimizing the exposure of the solution to air, for instance by purging with an inert gas like nitrogen or argon, can significantly enhance stability.[3]

-

pH of the Solution: The stability of NAD is pH-dependent. Alkaline conditions promote the formation of the thiolate anion, which is more susceptible to oxidation.[4] Acidic conditions can also lead to degradation.[5]

-

Temperature: Higher temperatures accelerate the rate of chemical reactions, including the oxidation of NAD.[5][6] Storing stock solutions at lower temperatures is crucial for maintaining their stability.

-

Exposure to Light: Light, particularly UV light, can provide the energy to initiate and propagate oxidative reactions.[5] Storing solutions in amber vials or in the dark is recommended.

-

Presence of Metal Ions: Trace amounts of metal ions, such as copper and iron, can catalyze the oxidation of thiols.[7] Using high-purity water and reagents, and considering the use of chelating agents, can mitigate this issue.

Q2: My NAD stock solution has a slight odor. Is it still usable?

A2: A slight sulfurous odor can be characteristic of this compound and does not necessarily indicate significant degradation. However, a strong or increasingly pungent odor may suggest decomposition. It is recommended to visually inspect the solution for any color change or precipitation. If in doubt, it is best to prepare a fresh solution. Some sources indicate that a slight disagreeable odor upon administration is normal and soon becomes unnoticeable.[8]

Q3: Why has my clear NAD solution turned a pale yellow or pinkish color?

A3: A color change in an NAD solution, such as turning pale yellow or pink, is often an indication of oxidation and degradation.[8] This can occur even in unopened vials under certain conditions. While a slight color change might not significantly impact the compound's activity for all applications, it is a sign of instability. For sensitive experiments, it is highly recommended to discard the colored solution and prepare a fresh stock.

Q4: I'm observing precipitation in my NAD stock solution upon storage, especially at low temperatures. What should I do?

A4: Precipitation in NAD stock solutions, particularly when stored at 4°C or lower, can occur. This may not always be due to degradation but could be the result of the compound's solubility limit at that temperature. Gentle warming and vortexing or sonication can often redissolve the precipitate.[3] If the precipitate does not redissolve or if it is accompanied by a color change, it may indicate the formation of insoluble degradation products, and the solution should be discarded. To avoid precipitation, consider preparing a slightly lower concentration of the stock solution or storing it at a controlled room temperature if the experiment allows for a shorter shelf-life.

Troubleshooting Guides

Issue 1: Rapid Degradation of NAD Stock Solution

| Symptom | Potential Cause | Troubleshooting Step |

| Solution quickly turns yellow/pink. | Oxidation due to exposure to air. | Prepare fresh solution and purge the vial headspace with an inert gas (e.g., nitrogen, argon) before sealing. |

| Presence of catalytic metal ions. | Use high-purity, metal-free water and reagents. Consider adding a chelating agent like EDTA (0.5 mM). | |

| Inappropriate pH. | Adjust the pH of the solution to a neutral or slightly acidic range (pH 6.0-7.5) using NaOH or HCl.[9] | |

| Solution loses potency in a short time. | High storage temperature. | Store the stock solution at refrigerated (2-8°C) or frozen (-20°C or -80°C) temperatures.[6] |

| Exposure to light. | Store the solution in amber vials or wrap the container in aluminum foil to protect it from light. |

Issue 2: Inconsistent Experimental Results with NAD

| Symptom | Potential Cause | Troubleshooting Step |

| High variability between experiments. | Inconsistent age of stock solution. | Always prepare fresh stock solutions for critical experiments or establish a strict "use-by" date for stored solutions. Do not store aqueous solutions for more than one day unless stability has been verified.[3] |

| Partial degradation of the stock solution. | Filter the stock solution through a 0.22 µm syringe filter before use to remove any potential micro-precipitates of degradation products. | |

| Freeze-thaw cycles. | Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing, which can accelerate degradation.[3] |

Quantitative Data on NAD Stability

Table 1: Effect of Temperature on this compound (20% solution) Stability

| Storage Condition | % of Initial Concentration Retained (3 months) | % of Initial Concentration Retained (6 months) |

| Room Temperature | 99% | 95% |

| Refrigerated (2-8°C) | >98% | >98% |

Data adapted from a study on repackaged acetylcysteine solution.[6]

Table 2: Effect of Additives on this compound (25 mg/mL) Dimerization after 8 days at 5 ± 3 °C

| Additive | % Decrease in Dimer Content (compared to control) |

| Sodium Edetate | Reduction observed |

| Zinc Gluconate (125 µg/mL) | 20% |

| Tocopherol | Reduction observed |

| Ascorbic Acid | Increased dimer content |

Data adapted from a stability study of parenteral N-acetylcysteine.[5]

Table 3: Forced Degradation of this compound

| Condition | % Decrease in NAC Content |

| Light (sunlamp, 4 weeks) | 3% |

| Heating (80°C, 3 hours) | 24% |

| Acidic (0.5 M HCl, 1 min) | 15% |

| Basic (0.1 M NaOH, 10 min) | 23% |

| Oxidative (0.3% H₂O₂, 3 hours) | 6% |

Data adapted from a forced degradation study.[5]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution (1 M)

-

Materials:

-

This compound (powder)

-

High-purity, deionized water (metal-free)

-

Sodium hydroxide (NaOH), 1 M solution

-

Hydrochloric acid (HCl), 1 M solution

-

Inert gas (e.g., nitrogen or argon)

-

Sterile, amber glass vial

-

-

Procedure:

-

Weigh out the required amount of this compound powder in a sterile container.

-

Add a portion of the high-purity water to dissolve the powder. Gentle vortexing or sonication can be used to aid dissolution.

-

Once dissolved, adjust the pH of the solution to 7.0-7.4 by dropwise addition of 1 M NaOH. Monitor the pH closely using a calibrated pH meter. If the pH overshoots, back-titrate with 1 M HCl.

-

Bring the solution to the final desired volume with high-purity water.

-

Purge the solution and the headspace of the amber vial with an inert gas for 5-10 minutes to displace oxygen.

-

Quickly cap the vial tightly.

-

For long-term storage, aliquot into single-use volumes and store at -20°C or -80°C for up to one to six months, respectively. For short-term storage, the solution can be kept at 2-8°C for up to a few days, though stability should be verified for the specific experimental needs.

-

Protocol 2: HPLC-UV Method for Quantification of this compound and its Dimer

This protocol is a general guideline and may require optimization based on the specific HPLC system and column used.

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 3.0) and acetonitrile (95:5 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 213 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

-

-

Preparation of Standards and Samples:

-

Prepare a stock solution of this compound and N,N-diacetylcystine standards in the mobile phase.

-

Create a series of calibration standards by diluting the stock solutions to known concentrations.

-

Dilute the experimental samples with the mobile phase to fall within the concentration range of the calibration curve.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the experimental samples and determine the concentrations of this compound and its dimer by comparing their peak areas to the calibration curve.

-

Visualizations

Caption: this compound Oxidation Pathway.

Caption: Workflow for Assessing NAD Stability.

Caption: Troubleshooting Logic for NAD Solutions.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The comparison of antioxidant and hematological properties of N-acetylcysteine and alpha-lipoic acid in physically active males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. air.unimi.it [air.unimi.it]

- 7. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 8. US20210251889A1 - N-Acetylcysteine Compositions and Methods - Google Patents [patents.google.com]

- 9. Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting N-Acetyl-D-cysteine Cytotoxicity in Vitro